molecular formula C19H20F2N2O B6953339 N-cyclopropyl-3-(2,4-difluorophenyl)-N-(pyridin-4-ylmethyl)butanamide

N-cyclopropyl-3-(2,4-difluorophenyl)-N-(pyridin-4-ylmethyl)butanamide

Cat. No.: B6953339
M. Wt: 330.4 g/mol
InChI Key: CGZNSYBYPQSYAL-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-(2,4-difluorophenyl)-N-(pyridin-4-ylmethyl)butanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a cyclopropyl group, a difluorophenyl group, and a pyridinylmethyl group attached to a butanamide backbone. Compounds with such structures are often investigated for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-(2,4-difluorophenyl)-N-(pyridin-4-ylmethyl)butanamide typically involves multiple steps, starting from commercially available starting materials. A common synthetic route might include:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagent.

    Introduction of the difluorophenyl group: This step may involve a halogenation reaction followed by a coupling reaction using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.

    Attachment of the pyridinylmethyl group: This can be done through nucleophilic substitution reactions or reductive amination.

    Formation of the amide bond: The final step involves the coupling of the intermediate with butanoic acid or its derivatives using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-(2,4-difluorophenyl)-N-(pyridin-4-ylmethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential use as a pharmaceutical intermediate or active pharmaceutical ingredient (API).

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-(2,4-difluorophenyl)-N-(pyridin-4-ylmethyl)butanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-3-(2,4-difluorophenyl)-N-(pyridin-3-ylmethyl)butanamide
  • N-cyclopropyl-3-(2,4-difluorophenyl)-N-(pyridin-2-ylmethyl)butanamide

Uniqueness

N-cyclopropyl-3-(2,4-difluorophenyl)-N-(pyridin-4-ylmethyl)butanamide is unique due to the specific positioning of the pyridinylmethyl group, which can influence its binding affinity and selectivity towards biological targets. This structural uniqueness can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Properties

IUPAC Name

N-cyclopropyl-3-(2,4-difluorophenyl)-N-(pyridin-4-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O/c1-13(17-5-2-15(20)11-18(17)21)10-19(24)23(16-3-4-16)12-14-6-8-22-9-7-14/h2,5-9,11,13,16H,3-4,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZNSYBYPQSYAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)N(CC1=CC=NC=C1)C2CC2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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